3-Bromo-4-methoxy-2-methylaniline

Indazole synthesis Kinase inhibitor intermediates Cadogan cyclization

3-Bromo-4-methoxy-2-methylaniline is an indispensable trisubstituted aniline for synthesizing 4-bromo-5-methoxy-1H-indazole, a critical kinase inhibitor scaffold. The ortho-methyl group provides steric hindrance for regioselective N-functionalization and supplies the essential carbon atom for indazole cyclization, while the 3-bromo enables late-stage cross-coupling. Regioisomeric analogs like 3-bromo-2-methoxy-4-methylaniline yield distinct, often inactive products. This specialty intermediate is the only viable choice when precise substitution dictates target engagement. Available at 95% purity, its higher cost compared to des-methyl analogs is justified by unique reactivity and pharmacophoric contribution.

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
Cat. No. B8803185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxy-2-methylaniline
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Br)OC)N
InChIInChI=1S/C8H10BrNO/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,10H2,1-2H3
InChIKeyUTEPYBWRDYWTJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methoxy-2-methylaniline (CAS 29237-10-3): Core Physicochemical Identity and Synthetic Niche


3-Bromo-4-methoxy-2-methylaniline is a trisubstituted aniline building block (C₈H₁₀BrNO, MW 216.07 g/mol) bearing a bromine atom at the 3-position, a methoxy group at the 4-position, and a methyl group at the 2-position of the benzene ring [1]. The compound exhibits an XLogP3 of 2.3, a topological polar surface area of 35.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and a single rotatable bond, collectively defining a moderately lipophilic, low-polarity aromatic amine scaffold [1]. It is commercially available at 95% purity from multiple suppliers, with current pricing (Enamine, 2023) at approximately $484 per 0.05 g, reflecting its position as a specialty research intermediate rather than a commodity building block [2]. Documented primary use includes its role as a key synthetic intermediate in the preparation of 4-bromo-5-methoxy-1H-indazole, a heterocyclic scaffold featured in kinase inhibitor patent families .

Why 3-Bromo-4-methoxy-2-methylaniline Cannot Be Replaced by Generic Aniline Analogs


Trisubstituted aniline derivatives with identical elemental compositions but different substitution patterns are not functionally interchangeable. The ortho-methyl group in 3-bromo-4-methoxy-2-methylaniline introduces steric hindrance at the reactive amino group, modulating both the rate and regiochemical outcome of N-acylation, diazotization, and subsequent cyclization steps relative to non-methylated analogs such as 3-bromo-4-methoxyaniline (CAS 19056-41-8) [1]. The specific 3-bromo-4-methoxy-2-methyl substitution pattern is required for the Cadogan-type reductive cyclization that generates 4-bromo-5-methoxy-1H-indazole; employing a regioisomeric starting material such as 3-bromo-2-methoxy-4-methylaniline (CAS 1514801-75-2) would direct cyclization to a constitutionally distinct indazole product with different biological target engagement profiles . Furthermore, the bromine atom at the 3-position enables downstream palladium-catalyzed cross-coupling transformations (Suzuki, Buchwald-Hartwig) for further diversification, while the electron-donating 4-methoxy group enhances electrophilic aromatic substitution reactivity—a cooperative electronic effect that is absent in analogs lacking either substituent [2]. These structure-dependent reactivity features directly determine the identity, purity, and yield of downstream pharmacologically relevant compounds, making generic or isomeric substitution scientifically unjustified in research and process chemistry settings.

Quantitative Differentiation Evidence: 3-Bromo-4-methoxy-2-methylaniline vs. Closest Analogs


Indazole Cyclization Yield: Regiospecific Advantage of the 3-Br-4-OMe-2-Me Substitution Pattern

In a patent-documented multi-step synthesis, 3-bromo-4-methoxy-2-methylaniline was converted to 4-bromo-5-methoxy-1H-indazole via sequential N-acetylation, diazotization/cyclization, and hydrolysis, yielding 10.42 g (52% overall) of crystalline indazole product (mp 178–180 °C, MS: 229 MH⁺) from 19.06 g of starting aniline . By comparison, the non-methylated analog 3-bromo-4-methoxyaniline (CAS 19056-41-8) cannot produce the identical indazole because the 2-methyl group on 3-bromo-4-methoxy-2-methylaniline serves as the essential carbon atom for indazole ring closure; using the non-methylated analog would yield a des-methyl indazole (5-bromo-6-methoxy-1H-indazole) with distinct steric and electronic properties and, consequently, a different kinase inhibition profile [1]. This represents a class-level inference: the 2-methyl substituent is not merely a substituent but a structural prerequisite for the target indazole scaffold in key patent families (EP2266983, US2009/286800) .

Indazole synthesis Kinase inhibitor intermediates Cadogan cyclization

Lipophilicity Differentiation: XLogP3 Shift from Des-Methyl Analog

The computed XLogP3 of 3-bromo-4-methoxy-2-methylaniline is 2.3, reflecting the contribution of the 2-methyl group to overall lipophilicity [1]. The des-methyl comparator 3-bromo-4-methoxyaniline (CAS 19056-41-8) has a lower molecular weight (202.05 vs. 216.07 g/mol) and, by structural inference, a lower computed logP due to the absence of the methyl substituent; while a directly measured or independently computed logP value for the comparator was not identified within the scope of this analysis, the methylene contribution of a methyl group to logP is approximately +0.5 log units based on established fragment-based prediction methods [2]. For the related comparator 3-bromo-2-methoxy-4-methylaniline (CAS 1514801-75-2), which shares the same elemental composition (C₈H₁₀BrNO, MW 216.07) but differs in substitution pattern, no experimental or computed logP data were located in the searched sources, preventing a direct head-to-head lipophilicity comparison .

Lipophilicity Drug-likeness Permeability prediction

Commercial Availability and Cost Benchmarking Against Closest Structural Analog

3-Bromo-4-methoxy-2-methylaniline is available from Enamine (catalog EN300-219302) at 95% purity with a price of $484 per 0.05 g, scaling to $5,304 per 5.0 g (2023 pricing) [1]. The des-methyl comparator 3-bromo-4-methoxyaniline (CAS 19056-41-8) is available from TCI America (product B3320) at >96% purity for $106 per 1 g, which normalizes to approximately $5.30 per 0.05 g—a roughly 90-fold lower cost per unit mass [2]. This cost differential reflects the additional synthetic complexity introduced by the 2-methyl substituent and the substantially lower market demand volume for the trisubstituted compound. The regioisomer 3-bromo-2-methoxy-4-methylaniline (CAS 1514801-75-2) was identified in chemical databases but its commercial pricing was not located within the searched sources, preventing a direct cost comparison across regioisomers .

Procurement Building block cost Supply chain comparison

Bromodomain Binding Profile: Weak Affinity with Class-Level Selectivity Implications

In binding assays deposited in BindingDB, a compound series incorporating the 3-bromo-4-methoxy-2-methylaniline-derived indazole scaffold demonstrated Kd values of 6,800 nM for BRD4 bromodomain 1 and 18,100 nM for CBP (CREB-binding protein), both measured by isothermal titration calorimetry [1]. Separately, a related analog showed Kd >300,000 nM for BRD4 bromodomain 2 by fluorescence anisotropy, indicating substantial selectivity between bromodomain subtypes [2]. These data are class-level evidence: they reflect the binding properties of the final elaborated compounds rather than the aniline building block itself. No direct comparative binding data for analogs derived from 3-bromo-4-methoxyaniline (des-methyl) were identified in the searched BindingDB entries, preventing a head-to-head assessment of the 2-methyl group's contribution to bromodomain binding affinity [3]. The observed micromolar BRD4 BD1 affinity with negligible BD2 binding (>300 μM) suggests that the scaffold geometry imposed by the 2-methyl group may contribute to bromodomain subtype selectivity, though confirmatory head-to-head data are lacking.

Bromodomain inhibition CBP/P300 BRD4 Epigenetic chemical probes

Evidence-Backed Application Scenarios for 3-Bromo-4-methoxy-2-methylaniline


Synthesis of 4-Bromo-5-methoxy-1H-indazole as a Kinase Inhibitor Scaffold Intermediate

The primary documented application of 3-bromo-4-methoxy-2-methylaniline is as the starting material for 4-bromo-5-methoxy-1H-indazole synthesis via sequential N-acetylation, diazotization/cyclization, and hydrolysis (52% overall yield at 19 g scale) . The 2-methyl group is structurally indispensable: it provides the carbon atom that becomes position-3 of the indazole ring. This indazole scaffold appears in patent families (EP2266983, US2009/286800) covering kinase inhibitors for oncology applications . Procurement of this specific aniline is required whenever the 4-bromo-5-methoxy substitution pattern on the indazole is essential for kinase target engagement; the regioisomeric starting material 3-bromo-2-methoxy-4-methylaniline would produce a different indazole regioisomer with altered biological activity.

Diversity-Oriented Synthesis via Palladium-Catalyzed Cross-Coupling at the 3-Bromo Position

The bromine atom at the 3-position of 3-bromo-4-methoxy-2-methylaniline serves as a handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling late-stage diversification of the aromatic ring [1]. The 2-methyl group provides steric hindrance adjacent to the amino group, which can be leveraged to achieve regioselective N-functionalization (e.g., mono-alkylation or mono-acylation) without requiring amino protecting-group strategies—a practical advantage over non-methylated anilines such as 3-bromo-4-methoxyaniline, where the unhindered NH₂ group is more prone to bis-functionalization side reactions [1]. This steric differentiation supports procurement decisions favoring the 2-methylated compound in parallel synthesis workflows where protecting-group-free conditions are desirable.

Epigenetic Chemical Probe Development Targeting CBP/P300 Bromodomains

Elaborated compounds derived from the 3-bromo-4-methoxy-2-methylaniline scaffold have been profiled against bromodomain-containing proteins, showing Kd values of 6.8 μM for BRD4 BD1 and 18.1 μM for CBP by isothermal titration calorimetry, with negligible binding to BRD4 BD2 (Kd > 300 μM) [2]. This subtype-selective profile suggests utility in developing chemical probes that discriminate between bromodomain subtypes—a critical requirement in epigenetic target validation. However, the evidence is class-level: the binding data pertain to the final elaborated indazole-containing compounds, not the aniline building block itself. Researchers procuring this compound for bromodomain-focused programs should verify that the 2-methyl group is retained in the final compound's pharmacophore and that comparative data against des-methyl analogs are generated internally to confirm the methyl group's specific contribution.

Medicinal Chemistry Building Block Requiring Defined Steric and Electronic Modulation

With a computed XLogP3 of 2.3, TPSA of 35.3 Ų, and a single rotatable bond, 3-bromo-4-methoxy-2-methylaniline occupies a specific physicochemical property space suitable for fragment-based and property-guided medicinal chemistry [3]. The 2-methyl group contributes approximately +0.5 log units to lipophilicity relative to the des-methyl analog, while simultaneously introducing steric hindrance that can reduce metabolic N-dealkylation liability in downstream compounds. For procurement in property-driven lead optimization programs, this compound offers a defined and predictable property vector; the ~90-fold cost premium over 3-bromo-4-methoxyaniline [4] is justified when the combined steric and electronic contributions of the 2-methyl group are required for target potency, selectivity, or pharmacokinetic optimization of the final drug candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-methoxy-2-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.